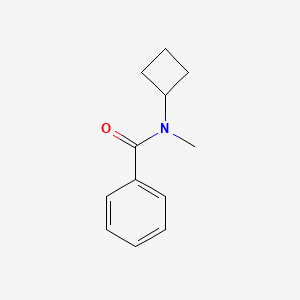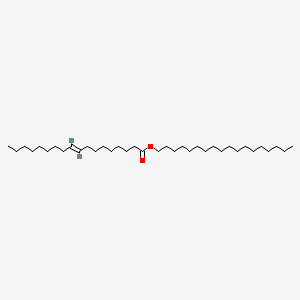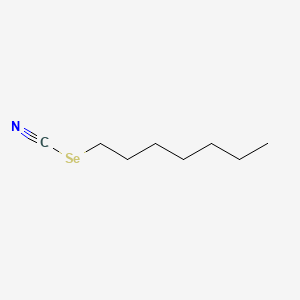![molecular formula C17H32GdN4O7 B13817840 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)
2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium, also known as gadoteric acid, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). This compound is a complex of gadolinium with a macrocyclic ligand, which enhances its stability and reduces the risk of releasing free gadolinium ions, which can be toxic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium involves the complexation of gadolinium ions with a macrocyclic ligand. The ligand is typically synthesized through a multi-step process that includes the formation of the macrocyclic ring and the introduction of carboxymethyl and hydroxypropyl groups. The final step involves the addition of gadolinium ions to form the complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control to ensure it meets the required standards for medical use.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The complexation reaction typically involves gadolinium chloride or gadolinium nitrate as the source of gadolinium ions. The reaction is carried out in an aqueous solution, often at elevated temperatures to facilitate the formation of the complex.
Major Products: The major product of the reaction is the gadolinium complex, which is isolated and purified for use as a contrast agent in MRI.
Applications De Recherche Scientifique
2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying complexation reactions and the behavior of gadolinium complexes. In biology and medicine, it is used as a contrast agent in MRI to enhance the visibility of internal structures, aiding in the diagnosis of various conditions.
Mécanisme D'action
The primary mechanism of action of 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium is its ability to enhance the contrast of images in MRI. The gadolinium ion has paramagnetic properties, which affect the relaxation times of nearby water protons, leading to enhanced image contrast. The macrocyclic ligand stabilizes the gadolinium ion, preventing its release and reducing toxicity.
Comparaison Avec Des Composés Similaires
Similar compounds include other gadolinium-based contrast agents such as gadopentetate dimeglumine and gadobutrol. Compared to these compounds, 2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium offers enhanced stability due to its macrocyclic structure, reducing the risk of gadolinium release and associated toxicity.
List of Similar Compounds:- Gadopentetate dimeglumine
- Gadobutrol
- Gadoteridol
- Gadoversetamide
Propriétés
Formule moléculaire |
C17H32GdN4O7 |
|---|---|
Poids moléculaire |
561.7 g/mol |
Nom IUPAC |
2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium |
InChI |
InChI=1S/C17H32N4O7.Gd/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26;/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28); |
Clé InChI |
ZGFNGGUWNROSAD-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O.[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Sodium;4-[(4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino]-3-methylbenzenesulfonate](/img/structure/B13817805.png)

![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)

![3-[(3-Methyl-2-methylene-3-buten-1-yl)oxy]pyridine](/img/structure/B13817825.png)

